4-(2-Amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid
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Overview
Description
4-(2-Amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid is a complex organic compound that features a thiazole ring and a benzoic acid moiety. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Condensation Reactions: Condensation of the thiazole ring with a benzoic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Methods such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-(2-Amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(2-Amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid derivatives: Compounds with similar structures but different substituents.
Thiazole-containing compounds: Other compounds featuring the thiazole ring.
Benzoic acid derivatives: Compounds with modifications to the benzoic acid moiety.
Uniqueness
This compound may be unique due to its specific combination of functional groups, which could confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8N2O3S |
---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C11H8N2O3S/c12-11-13-9(14)8(17-11)5-6-1-3-7(4-2-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14)/b8-5- |
InChI Key |
XAAJPLDVJNMAIC-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=N)S2)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)C(=O)O |
Origin of Product |
United States |
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